5-(2,3,6-Trichlorophenyl)pyrimidin-2-amine
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Overview
Description
5-(2,3,6-Trichlorophenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,6-Trichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,3,6-trichlorobenzonitrile with guanidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,6-Trichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-(2,3,6-Trichlorophenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,3,6-Trichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3,4-Trichlorophenyl)pyrimidin-2-amine
- 5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine
- 5-(2,4,6-Trichlorophenyl)pyrimidin-2-amine
Uniqueness
5-(2,3,6-Trichlorophenyl)pyrimidin-2-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2, 3, and 6 positions can lead to different steric and electronic effects compared to other trichlorophenyl derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6Cl3N3 |
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Molecular Weight |
274.5 g/mol |
IUPAC Name |
5-(2,3,6-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H6Cl3N3/c11-6-1-2-7(12)9(13)8(6)5-3-15-10(14)16-4-5/h1-4H,(H2,14,15,16) |
InChI Key |
LXJOWAYIUBSNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CN=C(N=C2)N)Cl)Cl |
Origin of Product |
United States |
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